molecular formula C14H12N2 B1595303 2-(2-Aminophenyl)indole CAS No. 32566-01-1

2-(2-Aminophenyl)indole

Cat. No.: B1595303
CAS No.: 32566-01-1
M. Wt: 208.26 g/mol
InChI Key: IAKRGXQCKYFJCB-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)indole is an indole derivative with the molecular formula C14H12N2. It is a compound of significant interest in organic chemistry due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an indole core substituted with an aminophenyl group, which imparts distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

2-(2-Aminophenyl)indole, also known as 2-(1H-indol-2-yl)aniline, is an indole derivative Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives . These derivatives have pharmacological applications .

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The compound’s molecular weight (20826) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

It has been reported that the compound can be used in the synthesis of mono and bis-indolo[1,2-c]quinazolines . These derivatives have been reported as antimicrobial agents, isocryptolepine alkaloids with antimalarial activity, and cyanoindolo[3,2-c]quinolines and benzimidazo[1,2-c]quinazolines as antitumor agents .

Action Environment

It is known that the compound is an indole derivative , and indoles are known to be involved in environmental signaling, particularly in microbial communities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with indole derivatives under specific conditions. For example, the reaction of 2-aminobenzophenone with 3-acetyl-2-ethoxy-N-methylindole in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the indole ring or the aminophenyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with potential pharmacological activities.

    Reduction: Reduced indole derivatives with modified electronic properties.

    Substitution: Various substituted indoles with applications in drug discovery and materials science.

Scientific Research Applications

2-(2-Aminophenyl)indole has diverse applications in scientific research:

Comparison with Similar Compounds

2-(2-Aminophenyl)indole can be compared with other indole derivatives such as:

    2-Phenylindole: Lacks the amino group, resulting in different reactivity and applications.

    2-(2-Hydroxyphenyl)indole: Contains a hydroxyl group instead of an amino group, leading to distinct chemical properties.

    2-(2-Methylphenyl)indole: Features a methyl group, which affects its steric and electronic characteristics.

The uniqueness of this compound lies in its aminophenyl substitution, which imparts specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKRGXQCKYFJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352891
Record name 2-(2-Aminophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32566-01-1
Record name 2-(2-Aminophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminophenyl)indole
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Synthesis routes and methods

Procedure details

reacting isatoic anhydride with 2-aminophenol or 2-aminothiophenol to obtain a 2-(2-aminophenyl)benzazole (wherein the term “benzazole” means benzoxazole or benzothiazole);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to 2-(2-Aminophenyl)indole derivatives?

A1: Several methods have been reported, including: * Condensation with benzothiazole-2-carbonitriles: This approach utilizes appropriate diamines, like this compound or 2-(2-aminophenyl)benzymidazole, condensed with benzothiazole-2-carbonitriles to yield indolo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines. [] * Reaction with nitroalkenes: An unexpected cyclization occurs when 2-(2-aminophenyl)indoles react with nitroalkenes in the presence of polyphosphoric acid. This pathway leads to the formation of isocryptolepine derivatives, a natural alkaloid. []* Palladium(II)-catalyzed cycloamidation: This method utilizes 2-(2-Aminophenyl)indoles and isocyanides (aliphatic or aromatic) to form tetracyclic fused pyridine derivatives in the presence of a copper catalyst. []

Q2: What biological activities have been reported for this compound derivatives?

A2: * Antitumor activity: Indolo[1,2-c]benzo[1,2,3]triazine derivatives, synthesized from this compound, have demonstrated potent antitumor activity against various cancer cell lines in vitro. []* Antimicrobial activity: Indolo[1,2-c]benzo[1,2,3]triazines also exhibit notable antifungal and antibacterial activity, particularly against Streptococcus and Staphylococcus species. [] Certain mono- and bis-indolo[1,2-c] quinazolines have also shown promising antibacterial and antifungal activities. []* Efflux Pump Inhibition: Research indicates that this compound itself (referred to as RP2 in the study) can effectively inhibit efflux pumps in Staphylococcus aureus, potentially reversing antibiotic resistance. []

Q3: How does this compound interact with bacterial efflux pumps?

A3: While the exact binding mechanism is still under investigation, in silico docking studies suggest that this compound interacts with the active site of the NorA efflux pump in S. aureus. This interaction disrupts the efflux mechanism, leading to increased intracellular accumulation of antibiotics and potentially resensitizing resistant bacteria. []

Q4: Has this compound shown efficacy in in vivo models of bacterial infection?

A4: Yes, a study demonstrated the efficacy of this compound in combination with ciprofloxacin in a murine thigh infection model. The combination therapy showed significantly enhanced bacterial clearance compared to ciprofloxacin alone, highlighting its potential as a novel therapeutic strategy against resistant infections. []

Q5: What are the analytical methods used to quantify this compound and its derivatives?

A5: While specific methods for this compound were not detailed in the provided abstracts, researchers commonly utilize High-Performance Liquid Chromatography (HPLC) techniques. For example, derivatization of this compound with reagents like p-aminobenzoic acid (p-AMBA), followed by ion-pair chromatography or RP-HPLC, could be employed. [] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are also crucial for structural characterization. []

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